8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Lipophilicity log P Spirocyclic substituent effects

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS not universally standardized; molecular formula C8H15NO2, molecular weight 157.21 g/mol) is a spirocyclic heterocycle belonging to the 2,6-dioxa-9-azaspiro[4.5]decane family, characterized by a rigid bicyclic framework in which a morpholine-like ring and a dioxolane ring share a single spiro carbon atom. This scaffold class is recognized in medicinal chemistry for introducing enhanced three-dimensionality and higher fraction of sp3-hybridized carbon (Fsp3) relative to planar aromatic structures, which correlates with improved physicochemical and pharmacokinetic properties.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13334052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1COC2(CCOC2)CN1
InChIInChI=1S/C8H15NO2/c1-7-4-11-8(5-9-7)2-3-10-6-8/h7,9H,2-6H2,1H3
InChIKeyUTLVKPJGFWRXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: Procurement Guide for Spirocyclic Building Block


8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS not universally standardized; molecular formula C8H15NO2, molecular weight 157.21 g/mol) is a spirocyclic heterocycle belonging to the 2,6-dioxa-9-azaspiro[4.5]decane family, characterized by a rigid bicyclic framework in which a morpholine-like ring and a dioxolane ring share a single spiro carbon atom . This scaffold class is recognized in medicinal chemistry for introducing enhanced three-dimensionality and higher fraction of sp3-hybridized carbon (Fsp3) relative to planar aromatic structures, which correlates with improved physicochemical and pharmacokinetic properties [1]. The 8-methyl substitution distinguishes this specific compound from its unsubstituted parent analog (2,6-dioxa-9-azaspiro[4.5]decane, CAS 923277-59-2, MW 143.18 g/mol), offering a distinct log P and hydrophobicity profile that is relevant for applications requiring fine-tuned lipophilicity [2].

Why 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane Cannot Be Casually Replaced by Unsubstituted Analogs


Although the 2,6-dioxa-9-azaspiro[4.5]decane scaffold class is recognized for conferring favorable drug-like properties such as improved solubility and metabolic stability [1], specific substituents on the spirocyclic framework substantially alter key performance parameters in application-critical ways. Systematic studies on dioxa-azaspiro[4.5]decane-based NO radicals (DAD-X series) have demonstrated that varying the substituent at the 8-position directly modulates hydrophobicity (log P), water-proton relaxivity (r1), and reactivity toward biological reductants such as ascorbic acid [2]. These property shifts are not marginal; for instance, the methyl-substituted derivative (DAD-Me) exhibits a quantitatively distinct log P and reduction potential compared to ethyl, n-propyl, cyclopropyl, vinyl, phenyl, and pyridyl analogs within the same scaffold series [2]. Therefore, substituting the 8-methyl compound with an unsubstituted or differently substituted analog without re-optimization will alter the lipophilicity-hydrophilicity balance and, consequently, the compound's performance in assays sensitive to partitioning behavior or redox stability. The following evidence section quantifies these differences.

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: Quantitative Differentiation from Analogs


Hydrophobicity Modulation: 8-Methyl Substituent Provides Intermediate log P Between Unsubstituted and Ethyl Analogs

In a systematic study of seven dioxa-azaspiro[4.5]decane NO radicals (DAD-X series), the methyl-substituted derivative (DAD-Me, corresponding to the 8-methyl scaffold) exhibited a calculated log P value that was intermediate among the alkyl-substituted series [1]. The log P values followed the order: DAD-n-propyl > DAD-ethyl > DAD-methyl, establishing that increasing alkyl chain length on the dioxa-azaspiro[4.5]decane core produces a predictable, graded increase in hydrophobicity [1]. The unsubstituted parent scaffold (2,6-dioxa-9-azaspiro[4.5]decane, MW 143.18 g/mol) would be expected to have a lower log P than the methyl-substituted analog, though direct comparative measurement with the unsubstituted compound was not included in this study .

Lipophilicity log P Spirocyclic substituent effects Physicochemical property optimization

Reduction Potential: 8-Methyl Analog Exhibits the Highest Reduction Potential Among Seven DAD-X Derivatives

Cyclic voltammetry measurements on the DAD-X series revealed that the reduction potential of the methyl-substituted derivative (DAD-Me) was the highest among all seven analogs tested, decreasing in the order: DAD-Me > DAD-Vin > DAD-cP ≈ DAD-Et > DAD-Py > DAD-nP > DAD-Ph [1]. A higher reduction potential indicates greater resistance to one-electron reduction, which correlates with enhanced stability of the NO radical moiety against reductive degradation in biological environments [1]. The methyl analog's reduction potential was measurably greater than that of the ethyl analog (DAD-Et) and significantly greater than that of the phenyl analog (DAD-Ph) [1].

Redox stability Cyclic voltammetry Electrochemical property Radical stability

Reactivity with Ascorbic Acid: 8-Methyl Analog Shows Lower Reactivity Than π-Orbital-Containing Analogs

The second-order rate constant (k2) for reaction with ascorbic acid—a physiologically relevant reductant—was measured for the DAD-X series. The methyl-substituted analog (DAD-Me) exhibited a k2 value that was substantially lower than those of analogs containing π-orbitals, following the reactivity order: DAD-Vin (vinyl) > DAD-Py (2-pyridyl) > DAD-Ph (phenyl) > DAD-Me (methyl) > DAD-cP (cyclopropyl) > DAD-Et (ethyl) > DAD-nP (n-propyl) [1]. The study established that compounds with π-orbitals (vinyl, pyridyl, phenyl) featured obviously larger k2 values than those without π-orbitals (methyl, ethyl, n-propyl, cyclopropyl) [1]. Within the alkyl-substituted group, the methyl analog showed a k2 value that placed it between the cyclopropyl and ethyl analogs [1].

Biological reductant stability Ascorbic acid reactivity k2 rate constant MRI contrast agent stability

Water-Proton Relaxivity: Alkyl-Substituted DAD-X Derivatives Share Comparable r1 Values

The water-proton relaxivity (r1), a key performance metric for MRI contrast agents, was measured for the DAD-X series. The study established a strong negative correlation between r1 and hydrophobicity (represented by log P) across the series, with more hydrophilic derivatives exhibiting higher r1 values [1]. Among the alkyl-substituted compounds (methyl, ethyl, n-propyl, cyclopropyl), the r1 values were comparable to one another, though specific individual r1 values for the methyl analog were not separately tabulated [1]. The manuscript notes that DAD-X with longer alkyl chains featured higher log P values [n-propyl > ethyl > methyl], and by the established inverse correlation, the methyl analog would therefore exhibit a higher r1 than the ethyl and n-propyl derivatives [1]. All DAD-X compounds demonstrated sufficient aqueous stability for MRI examinations, with ESR signal intensities retaining 85-99% of initial values after 82 hours in 1 mM aqueous solution at 23°C [1].

MRI contrast agent Relaxivity Metal-free imaging r1

Molecular Weight Differentiation: 8-Methyl Analog (157.21 g/mol) vs Unsubstituted Parent (143.18 g/mol)

The 8-methyl-2,6-dioxa-9-azaspiro[4.5]decane compound (C8H15NO2) has a molecular weight of 157.21 g/mol, which is 14.03 g/mol higher than the unsubstituted parent compound 2,6-dioxa-9-azaspiro[4.5]decane (C7H13NO2, MW 143.18 g/mol, CAS 923277-59-2), corresponding to the addition of one methylene (-CH2-) unit . This molecular weight difference is analytically significant for LC-MS characterization, where the [M+H]+ ion of the methyl analog would appear at m/z 158.2 versus m/z 144.2 for the unsubstituted parent . The compounds are distinguishable by their distinct molecular formulas and InChI keys, with the unsubstituted parent having InChI key LTLZZAFFIDPZTG-UHFFFAOYSA-N .

Building block specification Molecular weight CAS differentiation Procurement verification

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: Validated Application Scenarios Based on Quantitative Evidence


Development of Metal-Free MRI Contrast Agents with Defined Hydrophobicity and Redox Stability

The 8-methyl-substituted dioxa-azaspiro[4.5]decane scaffold, as demonstrated in the DAD-X series, serves as a validated core for constructing nitroxide-based metal-free MRI contrast agents [1]. The methyl analog provides an intermediate log P between the more polar unsubstituted scaffold and the more lipophilic ethyl/n-propyl derivatives, enabling fine-tuning of tissue distribution and relaxivity [1]. Critically, the methyl analog exhibits the highest reduction potential among all seven DAD-X derivatives tested, conferring superior resistance to reductive degradation in biological environments [1]. This combination of properties makes the 8-methyl scaffold particularly suitable for contrast agent development where prolonged in vivo stability and predictable partitioning behavior are required. Additionally, the acetal ring structure can undergo acid-catalyzed deprotection to yield a more hydrophilic diol analog, a feature that could be exploited for tumor-selective contrast enhancement given the acidic microenvironment of many solid tumors [1].

Spirocyclic Building Block for Drug Discovery Programs Requiring Enhanced Three-Dimensionality and sp3 Character

The 2,6-dioxa-9-azaspiro[4.5]decane scaffold class is recognized for conferring improved physicochemical and pharmacokinetic properties relative to planar aromatic structures, including higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability than six-membered ring counterparts such as piperidines and morpholines [2]. The 8-methyl substitution provides a distinct log P profile that differs from both the unsubstituted parent and other alkyl-substituted analogs [1]. For medicinal chemistry programs seeking to escape 'flatland' chemistry and incorporate sp3-rich scaffolds, the 8-methyl derivative offers a defined, intermediate hydrophobicity option within the dioxa-azaspiro[4.5]decane family [1][2]. This scaffold class has demonstrated relevance in enzyme inhibitor development, including CCR1 antagonists and DGAT1 inhibitors, making it a strategic building block for hit-to-lead optimization campaigns targeting these or related enzyme classes [3].

Redox-Sensitive Probe Development with Controlled Reactivity Toward Biological Reductants

The systematic characterization of DAD-X reactivity toward ascorbic acid provides a quantitative framework for selecting the 8-methyl analog in redox-sensitive probe applications [1]. The methyl-substituted derivative exhibits a k2 value for ascorbic acid reduction that is substantially lower than π-orbital-containing analogs (vinyl, pyridyl, phenyl) but intermediate among the alkyl-substituted series (between cyclopropyl and ethyl) [1]. This measured, intermediate reactivity profile enables researchers to select a scaffold with predictable stability in reducing environments—more stable than aryl/vinyl-substituted alternatives, yet possessing distinct redox behavior compared to longer-chain alkyl derivatives [1]. For applications such as EPR spin probes, redox-responsive drug delivery systems, or sensors that require controlled radical persistence in biological matrices, the 8-methyl analog offers a well-characterized stability benchmark [1].

LC-MS Analytical Standard and Reference Material for Spirocyclic Library Quality Control

The distinct molecular weight of 8-methyl-2,6-dioxa-9-azaspiro[4.5]decane (157.21 g/mol, [M+H]+ m/z 158.2) versus the unsubstituted parent (143.18 g/mol, [M+H]+ m/z 144.2) provides a clear analytical signature for identity confirmation and purity assessment in spirocyclic compound libraries . This 14 Da mass difference enables unambiguous differentiation by LC-MS, preventing cross-contamination or misidentification in high-throughput screening workflows where multiple spirocyclic building blocks may be handled concurrently . For quality control laboratories supporting medicinal chemistry programs that utilize diverse spirocyclic scaffolds, the 8-methyl analog can serve as a reference standard for verifying that the intended methyl-substituted compound—rather than the unsubstituted parent—has been procured and incorporated into synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.